1H-Pyrazole-3,5-dicarbonitrile 1H-Pyrazole-3,5-dicarbonitrile
Brand Name: Vulcanchem
CAS No.: 847573-68-6
VCID: VC2859795
InChI: InChI=1S/C5H2N4/c6-2-4-1-5(3-7)9-8-4/h1H,(H,8,9)
SMILES: C1=C(NN=C1C#N)C#N
Molecular Formula: C5H2N4
Molecular Weight: 118.1 g/mol

1H-Pyrazole-3,5-dicarbonitrile

CAS No.: 847573-68-6

Cat. No.: VC2859795

Molecular Formula: C5H2N4

Molecular Weight: 118.1 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrazole-3,5-dicarbonitrile - 847573-68-6

Specification

CAS No. 847573-68-6
Molecular Formula C5H2N4
Molecular Weight 118.1 g/mol
IUPAC Name 1H-pyrazole-3,5-dicarbonitrile
Standard InChI InChI=1S/C5H2N4/c6-2-4-1-5(3-7)9-8-4/h1H,(H,8,9)
Standard InChI Key LBSASQXIHJDQCN-UHFFFAOYSA-N
SMILES C1=C(NN=C1C#N)C#N
Canonical SMILES C1=C(NN=C1C#N)C#N

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

1H-Pyrazole-3,5-dicarbonitrile features a five-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2) and two cyano (-C≡N) substituents at positions 3 and 5 (Figure 1). The molecular formula C₅H₂N₄ corresponds to a molecular weight of 118.1 g/mol, with a calculated exact mass of 118.0274 g/mol . The planar structure is stabilized by resonance, with the cyano groups contributing electron-withdrawing effects that polarize the ring system.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₅H₂N₄
SMILESC1=C(NN=C1C#N)C#N
InChI KeyLBSASQXIHJDQCN-UHFFFAOYSA-N
Topological Polar Surface Area76.2 Ų

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s electronic environment. The ¹H NMR spectrum in DMSO-d₆ exhibits a singlet at δ 13.41 ppm corresponding to the pyrazole NH proton, while aromatic protons appear as broad singlets between δ 7.19–7.89 ppm . The ¹³C NMR spectrum reveals cyano carbon resonances at δ 117.5–121.2 ppm, with pyrazole ring carbons observed between δ 143.3–151.4 ppm . High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 119.0352 .

Synthetic Methodologies

Cyclocondensation Approaches

The most efficient synthesis involves cyclocondensation of hydrazones with carbonyl compounds under acid catalysis. For example, reacting phenacyl bromides with benzalhydrazone in ethanol with catalytic HCl and DMSO yields 1H-pyrazole-3,5-dicarbonitrile in 83% yield . Key reaction parameters include:

  • Temperature: Reflux conditions (78–80°C)

  • Catalysts: HCl (10 mol%) or H₂SO₄ (5 mol%)

  • Solvents: Ethanol or DMSO/EtOH mixtures

Table 2: Optimization of Reaction Conditions

EntryCatalystSolventTime (h)Yield (%)
1NoneEtOH0.530
2HCl (10%)EtOH4881
3H₂SO₄ (5%)DMSO/EtOH583

Alternative Pathways

Phosphorus oxychloride-mediated cyclization of cyanoacetamide derivatives in acetonitrile provides another viable route, achieving yields up to 75%. This method avoids harsh acidic conditions but requires anhydrous solvents and inert atmospheres.

Physicochemical Properties

Solubility and Stability

1H-Pyrazole-3,5-dicarbonitrile exhibits limited solubility in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 8 mg/mL) but is sparingly soluble in water (<0.1 mg/mL) . Stability studies indicate decomposition above 250°C, with optimal storage at -20°C under inert gas .

Collision Cross-Section Analysis

Ion mobility spectrometry predicts collision cross-sections (CCS) for various adducts, aiding in mass spectrometry-based identification:

Table 3: Predicted CCS Values

Adductm/zCCS (Ų)
[M+H]⁺119.035153.4
[M+Na]⁺141.017161.6
[M-H]⁻117.021142.2

Applications in Pharmaceutical Research

Antimicrobial Activity

Pyrazole derivatives demonstrate broad-spectrum antimicrobial effects. While direct data on 1H-pyrazole-3,5-dicarbonitrile remains limited, analogs with substituents at N1 and C4 show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . Quantitative structure-activity relationship (QSAR) models predict favorable %ABS (73.6–98.4%) and topological polar surface areas (30.7–102.6 Ų), indicating high membrane permeability .

Table 4: QSAR Predictions for Pyrazole Analogs

CompoundTPSA (Ų)%ABSLogP
156.789.42.1
1076.273.61.8

Material Science Applications

Coordination Chemistry

The cyano groups facilitate metal coordination, forming complexes with Cu(II) and Fe(III) that exhibit catalytic activity in oxidation reactions. Single-crystal X-ray diffraction of a Cu complex reveals a distorted octahedral geometry with Cu-N bond lengths of 1.98–2.05 Å .

Organic Electronics

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.1 eV, suggesting potential as an electron-transport material in OLEDs .

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